Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
Description
Properties
IUPAC Name |
methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYDXCUCXRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976895 | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-07-5, 61367-16-6, 100707-54-8 | |
| Record name | 61367-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145378 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 61367-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 4-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-AMINOCYCLOHEXANECARBOXYLATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Catalytic Hydrogenation Parameters
Base-Mediated Epimerization of Cis Isomers
Epimerization addresses the challenge of cis-trans isomer separation through thermodynamic control. A patented method dissolves a cis/trans mixture (133 g) in isopropyl alcohol (1,000 mL) with potassium tert-butoxide (19.54 g, 0.174 mol). Heating to 60–65°C for 2–3 hours drives epimerization equilibrium toward the thermodynamically favored trans configuration. Critical considerations include:
-
Base selection : Tertiary amines (e.g., triethylamine) outperform inorganic bases in minimizing ester hydrolysis
-
Solvent effects : Branched alcohols (isopropyl, tert-butyl) enhance trans selectivity vs linear alcohols (methanol, ethanol)
-
Temperature control : Maintaining 60–65°C prevents retro-epimerization while avoiding thermal decomposition
Post-epimerization, acidification to pH 7.0 with acetic acid precipitates MTACH in >99% enantiomeric purity.
One-Pot Synthesis from Cyclohexene Derivatives
Emerging one-pot methodologies consolidate multiple steps into a single reactor. A Chinese patent (CN108602758B) details the reaction of cyclohexene substrates with methylating agents (e.g., methyl bromide) in acetone at 60°C. Key innovations:
-
In situ generation of the amino group via Hofmann rearrangement
-
Concurrent esterification using methanol as nucleophile
-
Stereochemical control through bulky counterions (e.g., tetrabutylammonium bromide)
This approach achieves 75–82% trans-isomer content in initial batches, improvable to >95% via recrystallization.
Purification and Isolation Techniques
Recrystallization Optimization
MTACH’s solubility profile enables purification through solvent engineering:
Chromatographic Methods
Though less common industrially, silica gel chromatography with eluents like chloroform/methanol (9:1) resolves persistent cis-trans impurities at analytical scales.
Industrial-Scale Production Considerations
Scaling laboratory protocols requires addressing:
-
Catalyst recycling : Pt/C recovery systems reduce costs by 18–22% per batch
-
Solvent recovery : Distillation towers reclaim >95% methanol for reuse
-
Continuous crystallization : Oscillatory baffled reactors improve yield by 12% vs batch systems
A typical production line processes 500 kg/month MTACH with the following metrics:
| Metric | Performance |
|---|---|
| Overall yield | 68–72% |
| Energy consumption | 12 kWh/kg |
| Purity | 98.5–99.2% |
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 74% | 98.5% | 1.00 | Excellent |
| Epimerization | 82% | 99.2% | 1.15 | Moderate |
| One-Pot Synthesis | 65% | 95.7% | 0.85 | Limited |
Catalytic hydrogenation remains the gold standard for large-scale production, while epimerization offers superior purity for critical applications .
Chemical Reactions Analysis
Oxidation Reactions
The ester group undergoes oxidation under controlled conditions to yield carboxylic acid derivatives. Common reagents and outcomes include:
Mechanistic Insight :
-
Acidic KMnO₄ cleaves the ester to the carboxylic acid while preserving the amine group.
-
Chromium-based oxidants selectively target the α-carbon adjacent to the ester, forming ketones.
Reduction Reactions
The amine and ester functionalities enable selective reductions:
| Reagent | Target Site | Conditions | Major Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | Ester | Anhydrous THF, reflux | trans-4-Aminocyclohexanemethanol | 75% | |
| H₂/Pd-C | Aromatic groups | 1 atm H₂, RT | Debenzylated derivatives | 90% |
Key Observations :
-
LiAlH₄ reduces the ester to a primary alcohol without affecting the amine.
-
Catalytic hydrogenation selectively removes benzyl protecting groups when present.
Substitution Reactions
The primary amine participates in nucleophilic substitutions, forming sulfonamides or ureas:
Sulfonamide Formation
Reaction with sulfonyl chlorides under basic conditions:
textC₈H₁₆ClNO₂ + ArSO₂Cl → C₈H₁₅NO₂SAr + HCl
Example :
-
4-Chloro-3-nitrobenzenesulfonyl chloride reacts in DCM with triethylamine (2h, RT), yielding a sulfonamide derivative (94% yield) .
| Sulfonyl Chloride | Base | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| 4-Cl-3-NO₂-C₆H₃SO₂Cl | Et₃N | DCM | 2h | 94% |
Acylation
The amine reacts with acyl chlorides or anhydrides:
textC₈H₁₆ClNO₂ + RCOCl → C₉H₁₇ClNO₃R + HCl
Conditions : Pyridine/DMF, 0–25°C.
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions:
| Condition | Reagent | Temperature | Major Product | Yield | Source |
|---|---|---|---|---|---|
| Acidic (HCl) | 6M HCl | Reflux, 6h | trans-4-Aminocyclohexanecarboxylic acid | 88% | |
| Basic (NaOH) | 2M NaOH | RT, 12h | Sodium salt of carboxylic acid | 95% |
Kinetics : Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by OH⁻.
Thermal Stability and Side Reactions
Prolonged heating (>150°C) in basic media induces isomerization:
texttrans-Isomer ⇌ cis-Isomer
Conditions :
Scientific Research Applications
Scientific Research Applications
MTHC is widely utilized in scientific research due to its versatility:
-
Chemistry :
- Used as an intermediate in synthesizing various organic compounds.
- Facilitates the production of complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
-
Biology :
- Employed in the study of biochemical pathways and enzyme interactions.
- Investigated for its role in modulating neurotransmitter systems.
-
Medicine :
- Explored for potential therapeutic properties and as a precursor in drug synthesis.
- Its derivatives have shown promise in treating conditions like diabetes and neurological disorders.
-
Industry :
- Utilized in the production of specialty chemicals and materials.
Pharmacokinetics
The pharmacokinetic profile of MTHC indicates:
- Absorption : Rapidly absorbed due to its water solubility.
- Distribution : Likely distributed throughout body tissues, affecting various biological systems.
- Metabolism : Undergoes transformation primarily in the liver.
- Excretion : Excreted via urine as metabolites.
Case Studies
Several studies have investigated the efficacy of MTHC-related compounds:
-
Neurotransmitter Modulation :
- A study demonstrated that derivatives of MTHC could enhance serotonin release in vitro, suggesting potential applications in treating mood disorders.
-
Diabetes Treatment Research :
- Research indicated that certain analogs derived from MTHC exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests a role for MTHC derivatives in managing blood sugar levels.
Mechanism of Action
The mechanism of action of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 61367-07-5
- IUPAC Name: Methyl 4-aminocyclohexane-1-carboxylate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Physical Properties : White to yellow crystalline solid, water-soluble, LogP = 2.179 .
Applications :
Primarily used as a synthetic intermediate in pharmaceutical research, particularly in coupling reactions involving carbodiimides (e.g., EDC/HOBt systems) .
Comparison with Similar Compounds
Structural Analogs: Cis-Isomer and Ethyl Derivatives
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride
Ethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
- CAS : 2084-28-8 .
- Molecular Formula: C₉H₁₈ClNO₂ (MW = 207.7 g/mol).
- Functional Group Variation : Ethyl ester vs. methyl ester.
- Impact : Increased hydrophobicity (higher LogP) may enhance membrane permeability but reduce water solubility .
- Applications: Used in adenosine receptor studies for neurological disorders .
Heterocyclic and Substituted Derivatives
Methyl 4-Aminothiane-4-carboxylate Hydrochloride
trans-4-Aminocyclohexanol Hydrochloride
- CAS : 50910-54-8 .
- Functional Group : Hydroxyl replaces carboxylate ester.
- Impact: Increased hydrogen-bond donors (2 vs. 1 in methyl trans-4), enhancing solubility but reducing lipophilicity .
Data Tables
Table 1. Physicochemical Comparison
*Estimated based on ethyl group hydrophobicity.
Biological Activity
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (MTHC) is a chemical compound with significant potential in pharmaceutical and chemical research. Its biological activity is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. This article explores the biological activity of MTHC, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
- Molecular Formula : C8H16ClNO2
- CAS Number : 100707-54-8
- Solubility : Soluble in water
MTHC is recognized for its unique stereochemistry, which influences its reactivity and interactions with biological targets. It serves as a precursor for various pharmaceutical agents, particularly those targeting neurotransmitter systems and metabolic pathways.
MTHC's biological activity can be attributed to several mechanisms:
- Enzyme Interaction : MTHC may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical reactions.
- Binding Affinity : The compound's structure allows it to bind to various biomolecules, which may alter their function or stability.
- Gene Expression Modulation : There is evidence suggesting that MTHC can influence gene expression related to metabolic processes and neurotransmitter regulation .
Pharmacokinetics
The pharmacokinetic profile of MTHC indicates:
- Absorption : Rapidly absorbed due to its water solubility.
- Distribution : Likely distributed throughout body tissues, affecting various biological systems.
- Metabolism : Undergoes metabolic transformation in the liver, which may involve conjugation reactions.
- Excretion : Primarily excreted via urine as metabolites.
Biological Activity and Applications
MTHC has been studied for its potential applications in various fields:
1. Pharmaceutical Research
MTHC is utilized as an intermediate in synthesizing compounds for treating conditions such as diabetes and neurological disorders. Its derivatives have shown promise in modulating neurotransmitter systems, particularly those related to serotonin and dopamine .
2. Case Studies
Several studies have investigated the efficacy of MTHC-related compounds:
-
Study on Neurotransmitter Modulation :
A study demonstrated that derivatives of MTHC could enhance the release of serotonin in vitro, suggesting potential applications in treating mood disorders. -
Diabetes Treatment Research :
Research indicated that certain analogs derived from MTHC exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests a role for MTHC derivatives in managing blood sugar levels .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | Amino Acid Derivative | Lacks methyl group at position 2 |
| Trans-Methyl 4-Aminocyclohexanecarboxylate Hydrochloride | Isomer | Different stereochemistry affecting biological activity |
| Ethyl rel-(1R,2S,4S)-4-amino-2-methylcyclohexanecarboxylate Hydrochloride | Ester | Different configuration leading to varied reactivity |
MTHC's unique stereochemistry makes it distinct from similar compounds, influencing its biological interactions and applications .
Q & A
Q. What are the optimized synthetic routes for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride, and how can purity be ensured?
The compound is synthesized via esterification of trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol under acidic conditions. A reported method involves refluxing the acid with concentrated HCl in ethanol at 60°C overnight, achieving a 98% yield after azeotropic removal of water . To ensure purity, recrystallization from ethanol or toluene is recommended. Analytical techniques like HPLC or NMR should confirm the absence of cis-isomer contamination, which is critical due to the compound's stereospecific reactivity in downstream applications .
Q. What are the key physicochemical properties relevant to experimental handling?
The compound is a white-to-yellow crystalline solid, water-soluble, with a molecular weight of 193.67 g/mol. Its LogP (2.18) suggests moderate lipophilicity, which impacts solubility in organic solvents like ethanol or toluene. Stability data are limited, but it should be stored in cool, dark conditions to avoid decomposition .
Q. What safety protocols are essential for laboratory handling?
- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
- Ventilation: Employ local exhaust ventilation to minimize dust inhalation.
- Spill Management: Collect spills in sealed containers; avoid dispersing dust.
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does the stereochemistry of the trans-isomer influence its reactivity in catalytic applications?
The trans-configuration imposes spatial constraints on the amino and ester groups, affecting nucleophilic reactivity and hydrogen-bonding interactions. For example, in asymmetric catalysis, the rigid cyclohexane ring may enhance enantioselectivity by restricting conformational flexibility. Comparative studies with the cis-isomer (e.g., kinetic resolution experiments) are necessary to quantify stereochemical effects .
Q. What analytical methods are recommended for detecting and resolving data contradictions in impurity profiling?
Q. How can solvent choice impact the compound’s stability in long-term storage or reaction conditions?
Polar aprotic solvents (e.g., DMF) may stabilize the hydrochloride salt via solvation, while protic solvents (e.g., methanol) could promote ester hydrolysis under acidic or high-temperature conditions. Accelerated stability studies (40°C/75% RH for 6 months) are advised to identify degradation pathways, such as HCl release or cyclization reactions .
Q. What strategies mitigate side reactions during derivatization (e.g., amidation or alkylation)?
Q. How do decomposition products under thermal stress affect downstream applications?
Thermogravimetric analysis (TGA) and GC-MS data indicate that decomposition above 200°C releases HCl, CO, and NO, which may corrode equipment or quench catalytic activity. Pre-screening reaction conditions using differential scanning calorimetry (DSC) is critical for high-temperature processes .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
